molecular formula C10H5BrF6O B3043565 2,6-Bis(trifluoromethyl)phenacyl bromide CAS No. 886762-01-2

2,6-Bis(trifluoromethyl)phenacyl bromide

Cat. No.: B3043565
CAS No.: 886762-01-2
M. Wt: 335.04 g/mol
InChI Key: IBTFDDRKECYJAY-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C10H5BrF6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenacyl bromide structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 2,6-Bis(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,6-bis(trifluoromethyl)acetophenone. The reaction is carried out in an anhydrous solvent such as ether or tetrahydrofuran (THF) in the presence of a catalyst like aluminum chloride. The bromine is added gradually to the cooled solution of the acetophenone derivative, resulting in the formation of the desired product .

Chemical Reactions Analysis

2,6-Bis(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: It can participate in addition reactions with various reagents, forming new chemical bonds.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

2,6-Bis(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, which can alter the structure and function of the target molecules. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .

Comparison with Similar Compounds

2,6-Bis(trifluoromethyl)phenacyl bromide can be compared with other similar compounds such as:

The unique positioning of the trifluoromethyl groups in this compound enhances its reactivity and makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-[2,6-bis(trifluoromethyl)phenyl]-2-bromoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-7(18)8-5(9(12,13)14)2-1-3-6(8)10(15,16)17/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTFDDRKECYJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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